molecular formula C10H10Cl8 B13435170 Toxaphene Parlar-No. 40 ca.1 microg/mL in Cyclohexane

Toxaphene Parlar-No. 40 ca.1 microg/mL in Cyclohexane

Cat. No.: B13435170
M. Wt: 413.8 g/mol
InChI Key: JSAXRODSTJFHRO-GSSUXGFISA-N
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Description

Toxaphene Parlar-No. 40 ca.1 microgram per milliliter in Cyclohexane is a reference standard used primarily in environmental testing. It is a solution of Toxaphene, a complex mixture of chlorinated bornanes and camphenes, dissolved in Cyclohexane. Toxaphene was widely used as an insecticide but has since been banned in many countries due to its persistence in the environment and potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Toxaphene is synthesized through the chlorination of camphene, a naturally occurring terpene. The reaction involves the addition of chlorine gas to camphene under controlled conditions, typically in the presence of a catalyst such as ferric chloride. The process results in a mixture of over 670 different chlorinated compounds, with Toxaphene Parlar-No. 40 being one of the specific congeners .

Industrial Production Methods

Industrial production of Toxaphene involves large-scale chlorination reactors where camphene is continuously fed and chlorinated. The reaction conditions, such as temperature and chlorine concentration, are carefully controlled to ensure the desired degree of chlorination. The resulting mixture is then purified and standardized to obtain specific congeners like Toxaphene Parlar-No. 40 .

Chemical Reactions Analysis

Types of Reactions

Toxaphene Parlar-No. 40 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Toxaphene Parlar-No. 40 is used in various scientific research applications, including:

Mechanism of Action

Toxaphene exerts its effects primarily through interaction with the nervous system. It acts as a neurotoxin by disrupting the normal function of ion channels in nerve cells, leading to hyperexcitation and eventual paralysis. The molecular targets include sodium and potassium channels, which are essential for the propagation of nerve impulses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Toxaphene Parlar-No. 40 is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other congeners, it may exhibit different levels of toxicity and environmental persistence .

Properties

Molecular Formula

C10H10Cl8

Molecular Weight

413.8 g/mol

IUPAC Name

(2S,3S,5S,6S)-2,3,5,6-tetrachloro-7,7-bis(chloromethyl)-1-(dichloromethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C10H10Cl8/c11-1-9(2-12)3-4(13)6(15)10(9,8(17)18)7(16)5(3)14/h3-8H,1-2H2/t3?,4-,5-,6+,7+,10?/m0/s1

InChI Key

JSAXRODSTJFHRO-GSSUXGFISA-N

Isomeric SMILES

C(C1(C2[C@@H]([C@H](C1([C@@H]([C@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl

Canonical SMILES

C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl

Origin of Product

United States

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